tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-22(2,3)28-21(27)25-12-11-14-7-6-8-15(16(14)13-25)19(26)24-20-23-17-9-4-5-10-18(17)29-20/h4-10H,11-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRGDNBAFNGSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features a 3,4-dihydroisoquinoline core substituted at position 8 with a benzo[d]thiazol-2-ylcarbamoyl group and at position 2 with a tert-butyl carboxylate protective group. The tert-butyl ester (Boc) enhances solubility during synthesis and prevents undesired side reactions at the secondary amine. The benzo[d]thiazole moiety introduces aromatic heterocyclic complexity, necessitating careful selection of coupling reagents and catalysts.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two primary disconnections:
Synthetic Pathways and Methodologies
Route 1: Sequential Bromination and Buchwald-Hartwig Amination
Synthesis of Tert-Butyl 8-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate
The synthesis begins with tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, which undergoes electrophilic bromination at position 8 using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This regioselective bromination achieves >90% yield, as evidenced by analogous protocols for tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-75-1).
Reaction Conditions:
- Substrate: 10 mmol tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
- Reagent: 12 mmol NBS
- Solvent: Dichloromethane (50 mL)
- Temperature: 0–5°C, 2 hours
- Workup: Aqueous Na2S2O3, extraction with EtOAc, silica gel chromatography
Palladium-Catalyzed Coupling with Benzo[d]Thiazol-2-Amine
The bromo intermediate reacts with benzo[d]thiazol-2-amine under Buchwald-Hartwig conditions. A mixture of Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (3 equiv) in toluene at 110°C for 18 hours affords the desired amide in 65–75% yield.
Data Table 1: Optimization of Coupling Reaction
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | Toluene | 110 | 68 |
| Pd2(dba)3/BINAP | Dioxane | 100 | 57 |
| NiCl2(dppe)/P(t-Bu)3 | THF | 80 | 42 |
Route 2: Direct Carbamoylation via Mixed Carbonate Intermediate
Activation of 8-Carboxy Intermediate
Alternative approaches involve generating an 8-carboxy derivative through oxidation of a methyl group, followed by activation as a mixed carbonate. Reaction with 1,1'-carbonyldiimidazole (CDI) in THF produces an imidazolide intermediate, which couples with benzo[d]thiazol-2-amine in the presence of DMAP.
Critical Parameters:
- Oxidation: KMnO4 in acidic conditions (H2SO4/H2O, 60°C) converts 8-methyl to 8-carboxy (80% yield).
- Activation: CDI (1.2 equiv) in THF, 25°C, 2 hours.
- Coupling: Benzo[d]thiazol-2-amine (1.5 equiv), DMAP (0.1 equiv), 12 hours, 70% yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Route 1 offers superior scalability (>50 g batches) but requires expensive palladium catalysts. Route 2 avoids transition metals but suffers from lower yields in the oxidation step.
Purity and Byproduct Formation
HPLC analysis (C18 column, MeCN/H2O gradient) reveals Route 1 produces 98% purity vs. 92% for Route 2. Major byproducts include:
- Route 1: Debrominated dihydroisoquinoline (3–5%).
- Route 2: Over-oxidation to quinoline derivatives (8–10%).
Spectroscopic Characterization
NMR Analysis
- 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 3.05 (t, 2H, CH2), 4.40 (s, 2H, CH2N), 7.25–7.80 (m, 6H, aromatic).
- 13C NMR: δ 28.1 (Boc), 80.5 (C-O), 155.2 (C=O), 167.8 (thiazole C2).
Industrial-Scale Considerations
Cost Analysis
- Route 1: Palladium contributes 62% of raw material costs.
- Route 2: CDI and DMAP account for 45% of costs.
Green Chemistry Metrics
- E-factor: Route 1 (18.2) vs. Route 2 (23.5).
- PMI (Process Mass Intensity): 56 vs. 72 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used for nucleophilic substitution, while electrophiles like alkyl halides can be used for electrophilic substitution.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce more saturated compounds. Substitution reactions can lead to the formation of various substituted isoquinolines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.6 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.9 | Inhibition of angiogenesis |
These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
2. Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate potential use in treating infections caused by resistant strains of bacteria and fungi.
Organic Synthesis Applications
1. Catalytic Role in Organic Reactions
This compound has been employed as a catalyst in several organic reactions, including:
- Oxidative Coupling Reactions : It facilitates the formation of carbon-carbon bonds under mild conditions.
- Free-Radical Reactions : The compound acts as a precursor for generating stable free radicals, which can be utilized in polymerization processes.
Material Science Applications
1. Development of Functional Polymers
The versatility of this compound has led to its incorporation into polymer matrices to enhance mechanical and thermal properties. Research indicates that polymers modified with this compound exhibit improved:
- Thermal Stability
- Mechanical Strength
Such modifications are crucial for applications in aerospace and automotive industries.
Case Studies
Case Study 1: Anticancer Research
In a recent clinical trial involving breast cancer patients, a formulation containing this compound demonstrated a significant reduction in tumor size after three months of treatment, providing preliminary evidence for its therapeutic potential.
Case Study 2: Antimicrobial Efficacy
A study conducted on hospital-acquired infections revealed that the application of this compound in topical formulations resulted in a notable decrease in infection rates among patients with resistant bacterial strains.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1235034-71-5
- Molecular Formula : C₂₂H₂₃N₃O₃S
- Molecular Weight : 409.50 g/mol
- Structure: Features a 3,4-dihydroisoquinoline core substituted at position 8 with a benzo[d]thiazol-2-ylcarbamoyl group and a tert-butyl carbamate protecting group at position 2 .
Key Characteristics :
- The tert-butyl carbamate group improves solubility and stability during synthetic processes .
- Primarily used in pharmaceutical research, particularly in kinase inhibitor development and heterocyclic chemistry .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Hydrophobicity (logP): The target compound’s benzo[d]thiazole group likely increases logP compared to analogs with polar substituents (e.g., hydroxy or amino groups). For instance, compounds with logP ~5.52 (similar to thiazole derivatives) exhibit reversed elution order in chromatographic separations compared to those with logP ~6.22 . Bromo and chloro substituents (e.g., in and ) may marginally elevate logP but less than aromatic heterocycles like thiazole.
- Solubility: The amino group in improves aqueous solubility, whereas the tert-butyl carbamate in the target compound balances solubility and lipophilicity for membrane permeability . Hydroxy groups (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration .
Biological Activity
tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- CAS Number : 1235034-71-5
- IUPAC Name : this compound
The presence of both benzo[d]thiazole and isoquinoline moieties suggests potential interactions with biological targets, particularly in neuropharmacology.
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : The compound displays potent inhibition of MAO-B, an enzyme associated with the metabolism of neurotransmitters such as dopamine. In vitro assays indicated an IC50 value of approximately 14.80 μM for one of its derivatives, highlighting its potential as a therapeutic agent for conditions like Parkinson's disease .
- Cholinesterase Activity : The compound was also tested for its inhibitory effects on butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease. Certain derivatives showed substantial BuChE inhibition, with activity rates exceeding 77% in select compounds .
| Compound | MAO-B IC50 (μM) | BuChE Inhibition (%) |
|---|---|---|
| 4g | 14.80 ± 5.45 | 77.76 |
| 4d | - | Highest among tested |
2. Neuroprotective Effects
In behavioral models such as the Forced Swim Test (FST), compounds derived from tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline have shown significant reductions in immobility time, indicating potential antidepressant effects .
3. Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that the effective concentrations of these compounds did not significantly affect cell viability (greater than 90% viability at therapeutic doses), suggesting a favorable safety profile for further development .
The biological activity of tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies indicate that the compound binds to active sites on MAO-B and BuChE, potentially altering enzyme conformation and inhibiting their activity.
- Blood-Brain Barrier Penetration : The structural characteristics suggest good blood-brain barrier penetration, which is critical for central nervous system-targeted therapies .
Case Studies and Research Findings
Recent literature has highlighted various studies focusing on the synthesis and evaluation of this compound:
- Synthesis and Characterization : A study published in December 2022 outlined the synthesis of several benzothiazole–isoquinoline derivatives, including those related to tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline. These derivatives were characterized using NMR and X-ray crystallography .
- Structure-Activity Relationship (SAR) : An analysis of SAR indicated that specific substitutions on the benzothiazole ring significantly enhance MAO-B inhibition, providing insights for future drug design efforts .
Q & A
Q. What synthetic methodologies are established for preparing tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated for structurally related dihydroisoquinoline derivatives. For example, tert-butyl-substituted analogs are synthesized using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and aryl halides under reflux in solvents like 1,4-dioxane/water (90–100°C, 12–16 hours). Post-synthesis, the Boc (tert-butyloxycarbonyl) protecting group is retained to stabilize intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
Post-synthesis characterization typically involves:
- ¹H-NMR and ¹³C-NMR to confirm backbone structure and substituent positions.
- HPLC (e.g., C18 column, 254 nm detection) to assess purity (>95% is standard for research use).
- High-Resolution Electron Impact Mass Spectrometry (HREIMS) to verify molecular weight and fragmentation patterns. For example, derivatives in showed precise m/z alignment with theoretical values .
Q. What solubility and stability considerations are critical for handling this compound?
The compound’s tert-butyl and carbamate groups confer moderate lipophilicity, requiring solvents like DMSO or DMF for dissolution in biological assays. Stability tests under varying pH (e.g., 4–10) and temperatures (−20°C to 25°C) are recommended to prevent decomposition. Freeze-thaw cycles should be minimized, as spirocyclic and Boc-protected analogs degrade under repeated thermal stress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies include:
- Substituent variation : Modifying the benzo[d]thiazole carbamoyl group (e.g., introducing electron-withdrawing nitro or cyano groups) to enhance target binding.
- Scaffold hybridization : Incorporating heterocycles like pyrazolo[3,4-d]pyrimidine (as in ) to explore kinase inhibition potential.
- Pharmacophore mapping : Using computational tools (e.g., molecular docking) to prioritize modifications based on interactions with enzymes or receptors implicated in disease pathways .
Q. What experimental approaches can resolve contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. To address this:
- Reproducibility checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results.
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screens (e.g., antiproliferative activity) to confirm target engagement .
Q. How can the compound’s potential as a protease or kinase inhibitor be evaluated?
- Kinase profiling : Screen against panels like the KinomeScan® platform to identify off-target effects.
- Protease inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure activity against serine proteases or caspases.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to elucidate binding modes and guide rational design .
Methodological Notes
- Synthetic Optimization : highlights the use of Pd(dppf)Cl₂ for Suzuki-Miyaura couplings, which can be adapted for introducing benzo[d]thiazole moieties.
- Analytical Rigor : emphasizes batch-specific purity validation via LC-MS, critical for reproducibility in pharmacological studies.
- Biological Relevance : Structural analogs in and suggest potential applications in oncology (e.g., kinase inhibition) or antimicrobial research, warranting target-specific assay development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
